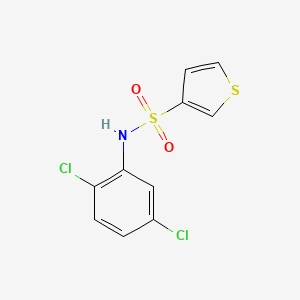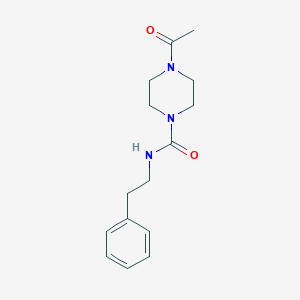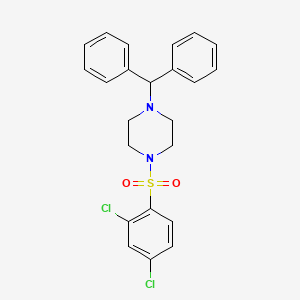
3-(azepane-1-carbonyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepane-1-carbonyl)-N,N-dimethylaniline, also known as DMAC, is a chemical compound that belongs to the class of tertiary amides. It has a molecular weight of 256.4 g/mol and a chemical formula of C15H23N2O. DMAC is a colorless to yellowish liquid that is soluble in most organic solvents. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(azepane-1-carbonyl)-N,N-dimethylaniline is not well understood. However, studies have shown that this compound can act as a nucleophile and undergoes reactions with electrophiles. This compound can also form hydrogen bonds with other molecules, which can affect its reactivity and properties.
Biochemical and Physiological Effects:
This compound has no significant biochemical or physiological effects on the human body. It is not known to be toxic, carcinogenic, or mutagenic. However, this compound can cause skin irritation and allergic reactions in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
3-(azepane-1-carbonyl)-N,N-dimethylaniline has several advantages as a reagent in laboratory experiments. It is a highly reactive and versatile compound that can be used in a wide range of reactions. This compound is also readily available and relatively inexpensive. However, this compound has some limitations, including its potential toxicity and skin irritant properties. Therefore, proper safety precautions should be taken when handling this compound in the laboratory.
Zukünftige Richtungen
There are several future directions for the research and application of 3-(azepane-1-carbonyl)-N,N-dimethylaniline. One of the significant areas of research is the development of new methods for the synthesis of this compound and its derivatives. Another area of research is the investigation of the reactivity and properties of this compound in different environments and under different conditions. Additionally, the potential applications of this compound in the synthesis of new materials, such as biodegradable polymers and functionalized nanoparticles, are also areas of interest.
Conclusion:
In conclusion, this compound is a versatile and important compound in scientific research. Its unique properties and potential applications in various fields make it an attractive reagent for laboratory experiments. The synthesis of this compound can be achieved through several methods, and its mechanism of action is not well understood. While this compound has no significant biochemical or physiological effects on the human body, it can cause skin irritation and allergic reactions. The future directions for the research and application of this compound are vast, and further investigation is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 3-(azepane-1-carbonyl)-N,N-dimethylaniline can be achieved through several methods. One of the most common methods is the reaction of 3-aminocapronitrile with N,N-dimethylaniline in the presence of a catalyst. This method yields this compound in a high yield and purity. Other methods include the reaction of 3-aminocaprolactam with N,N-dimethylaniline and the reaction of 1,6-dibromohexane with N,N-dimethylaniline followed by the reaction with sodium azide and reduction.
Wissenschaftliche Forschungsanwendungen
3-(azepane-1-carbonyl)-N,N-dimethylaniline has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the synthesis of polyamides. This compound is a crucial monomer in the synthesis of Nylon 6,6, which is widely used in the production of fibers, films, and plastics. This compound is also used in the synthesis of other polyamides, including Nylon 6, Nylon 6,10, and Nylon 12.
Eigenschaften
IUPAC Name |
azepan-1-yl-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)14-9-7-8-13(12-14)15(18)17-10-5-3-4-6-11-17/h7-9,12H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPFXRUGLXNPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)


![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)

![Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B7466965.png)
![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)
![[2-(4-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466983.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466995.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466999.png)

![2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B7467003.png)
![[2-oxo-2-(4-piperidin-1-ylsulfonylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467011.png)